1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL
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Overview
Description
1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL is a complex organic compound that features a cyclohexane ring substituted with an aminoethyl group and a phenylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with an aminoethyl group, followed by the introduction of the phenylbutyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine with similar functional groups but different structural arrangement.
Cyclohexanol: A simpler alcohol with a cyclohexane ring, lacking the amino and phenylbutyl groups.
Phenylbutylamine: Contains the phenylbutyl group but lacks the cyclohexane ring and hydroxyl group.
Uniqueness
1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL is unique due to its combination of a cyclohexane ring, aminoethyl group, and phenylbutyl group
Properties
CAS No. |
627521-58-8 |
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Molecular Formula |
C19H32N2O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
1-[[2-(4-phenylbutylamino)ethylamino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H32N2O/c22-19(12-6-2-7-13-19)17-21-16-15-20-14-8-5-11-18-9-3-1-4-10-18/h1,3-4,9-10,20-22H,2,5-8,11-17H2 |
InChI Key |
COTMELWVLFNOIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNCCNCCCCC2=CC=CC=C2)O |
Origin of Product |
United States |
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